molecular formula C24H40N4O6S2 B591354 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) CAS No. 256948-32-0

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1)

Cat. No.: B591354
CAS No.: 256948-32-0
M. Wt: 544.726
InChI Key: UZQUECKZJOVTLJ-WXXKFALUSA-N
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Description

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2OS.C4H4O4/c2*1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;5-3(6)1-2-4(7)8/h2*3-4H,5-8,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQUECKZJOVTLJ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256948-32-0
Record name 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256948320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 256948-32-0
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Record name 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE HEMIFUMARATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) typically involves the reaction of 2-furanmethanamine with 2-aminoethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrofuran derivatives, and substituted aminoethyl derivatives.

Scientific Research Applications

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (E)-but-2-enedioic acid; 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine .
  • CAS No.: 256948-32-0 .
  • Molecular Formula : 2 C₁₀H₁₈N₂OS · C₄H₄O₄ .
  • Molecular Weight : 544.7276 g/mol .
  • Structure: Features a furan ring substituted with a dimethylaminomethyl group, a thioether-linked ethylamine chain, and a fumarate counterion in a 2:1 stoichiometry .

Comparison with Structurally Similar Compounds

Ranitidine-Related Compounds

Compound A (Impurity B) :

  • Structure : Same core as the target compound but as a hemifumarate (1:0.5 stoichiometry) .
  • CAS No.: 91224-69-0; Molecular Weight: 272.36 g/mol .
  • Key Difference : Stoichiometry and salt form affect solubility and stability. The 2:1 fumarate salt (target) offers better crystallinity for analytical standardization .

Ranitidine Hydrochloride Intermediate :

  • Structure : Free base form (without fumarate) with CAS 66356-53-4 .
  • Applications : Used in synthesis of Ranitidine, a histamine H₂ antagonist .
  • Comparison : The absence of fumarate reduces stability; the hydrochloride salt (CAS 72545-66-5) shows distinct solubility and hygroscopicity .

Fumarate Salts of Psychoactive Compounds

5-Acetyl-DMT Fumarate :

  • Structure : Tryptamine derivative with an indole ring and acetyl group; fumarate salt .
  • Molecular Formula : C₁₄H₁₈N₂O₂ · C₄H₄O₄; Molecular Weight: 362.4 g/mol .
  • Applications : Psychedelic research, unlike the target compound’s focus on histamine receptors .
  • Stability : Requires storage at -20°C, indicating higher sensitivity than the target compound (+4°C) .

Boron-Containing Analogues

[2-Fluoro-5-(dioxaborolan-2-yl)phenyl]methanamine :

  • Structure : Aryl boronate ester with a fluorine substituent .
  • Applications : Suzuki-Miyaura cross-coupling intermediates, contrasting with the target compound’s biological targeting .
  • Key Difference : Boron enhances reactivity in synthetic chemistry, whereas the furan-thioether motif in the target compound aids receptor interaction .

Thiazole and Thioether Derivatives

[5-(2-Methylthiazol-4-yl)furan-2-yl]methanamine :

  • Structure: Furan-thiazole hybrid without a thioether or dimethylamino group .
  • Molecular Weight : 194.26 g/mol .
  • Comparison : Thiazole’s aromaticity may alter electronic properties compared to the target compound’s thioether, affecting bioavailability .

Physicochemical and Pharmacological Comparisons

Structural and Functional Differences

Parameter Target Compound 5-Acetyl-DMT Fumarate Ranitidine Intermediate
Core Structure Furan-thioether-amine + fumarate Indole-acetyl + fumarate Furan-thioether-amine (free base)
Salt Form 2:1 Fumarate 1:1 Fumarate Hydrochloride or free base
Molecular Weight 544.73 g/mol 362.4 g/mol 273.22 g/mol (dihydrochloride)
Storage Conditions +4°C -20°C Room temperature (hydrochloride)
Primary Application Histamine receptors, cognitive research Psychoactive research Ranitidine synthesis

Pharmacological Targets

  • The target compound’s dimethylamino and thioether groups enhance blood-brain barrier penetration, relevant for cognitive studies .
  • In contrast, 5-Acetyl-DMT’s indole ring targets serotonin receptors, and Ranitidine intermediates lack CNS activity .

Biological Activity

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1), also known by its CAS number 256948-32-0, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C24H40N4O6S2
  • Molecular Weight : 544.7276 g/mol
  • Purity : >95% (HPLC)
  • Structure : The compound features a furan ring and a dimethylamino group, which contribute to its unique biological properties.

Research indicates that 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate interacts with various biomolecules, particularly in the context of neurotransmission and cellular signaling. Its mechanism involves binding to specific receptors or enzymes, modulating their activity, and influencing biochemical pathways related to memory, cognition, and inflammation .

Interaction with Receptors

The compound has shown potential interactions with histamine receptors, which are implicated in several physiological processes including sleep regulation and inflammatory responses. Studies have suggested that it may act as an antagonist or modulator at these sites, potentially offering therapeutic benefits in conditions such as schizophrenia and cognitive disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Neurotransmission Modulation Influences neurotransmitter release and receptor sensitivity, impacting cognition.
Anti-inflammatory Effects Reduces markers of inflammation in cellular models.
Cognitive Enhancement Potentially enhances memory retention and learning capabilities in animal studies.

Case Studies

  • Cognition and Memory Enhancement
    • A study investigated the effects of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate on memory retention in rodent models. Results indicated significant improvements in performance on maze tests compared to control groups, suggesting cognitive-enhancing properties .
  • Anti-inflammatory Properties
    • In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory diseases.
  • Pharmacological Implications
    • As a pharmaceutical impurity standard, its characterization has been crucial for quality control in drug manufacturing processes related to compounds such as ranitidine. Its structural similarities to other active pharmaceutical ingredients highlight its relevance in drug development .

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